193148-60-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (S)-3-boc-amino-1-diaz-4-benzyloxy-2-butanone involves several stepsThe reaction conditions typically involve the use of reagents such as tert-butyl dicarbonate, diazomethane, and benzyl alcohol under controlled temperature and pH conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
(S)-3-boc-amino-1-diaz-4-benzyloxy-2-butanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The diazo group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The BOC protecting group can be removed through hydrolysis under acidic or basic conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(S)-3-boc-amino-1-diaz-4-benzyloxy-2-butanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in proteomics research to study protein structures and functions.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (S)-3-boc-amino-1-diaz-4-benzyloxy-2-butanone involves its interaction with specific molecular targets and pathways. The diazo group in the compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to the modification of their structures and functions. This interaction can inhibit enzyme activity or alter protein-protein interactions, thereby exerting its effects .
Comparison with Similar Compounds
(S)-3-boc-amino-1-diaz-4-benzyloxy-2-butanone can be compared with other similar compounds, such as:
(S)-3-boc-amino-1-diaz-4-methoxy-2-butanone: This compound has a methoxy group instead of a benzyloxy group, which may affect its reactivity and applications.
(S)-3-boc-amino-1-diaz-4-ethoxy-2-butanone: The ethoxy group in this compound provides different steric and electronic properties compared to the benzyloxy group.
(S)-3-boc-amino-1-diaz-4-propoxy-2-butanone: The propoxy group introduces additional steric hindrance, which can influence the compound’s reactivity and interactions
The uniqueness of (S)-3-boc-amino-1-diaz-4-benzyloxy-2-butanone lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields of research.
Properties
CAS No. |
193148-60-6 |
---|---|
Molecular Formula |
C16H19N3O3 |
Molecular Weight |
241,29 g/mole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.